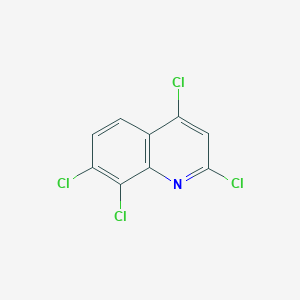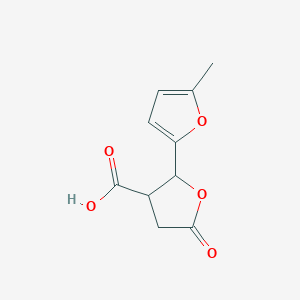
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both furan and tetrahydrofuran rings, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 5-methylfurfural with other reagents under specific conditions. One common method includes the use of 5-methylfurfural, which can be derived from biomass, and its subsequent reaction with acetic anhydride in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived feedstocks. The process includes the hydrolysis, dehydration, and selective hydrogenation of hemicellulose to produce 5-methylfurfural, which is then further reacted to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols and other reduced forms of the compound.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its furan ring structure allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylfurfural: A precursor in the synthesis of the compound.
2-Methylfuran: Another furan derivative with similar chemical properties.
5-Hydroxymethylfurfural: A related compound with different functional groups.
Uniqueness
2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its dual ring structure, combining both furan and tetrahydrofuran rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-(5-methylfuran-2-yl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-5-2-3-7(14-5)9-6(10(12)13)4-8(11)15-9/h2-3,6,9H,4H2,1H3,(H,12,13) |
Clave InChI |
QCGYKLWBGADXKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2C(CC(=O)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


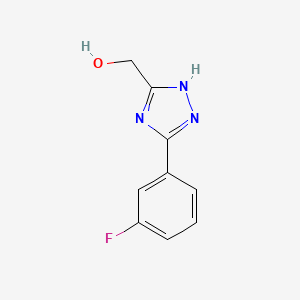
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
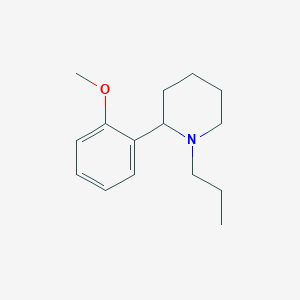
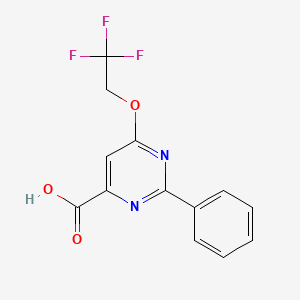



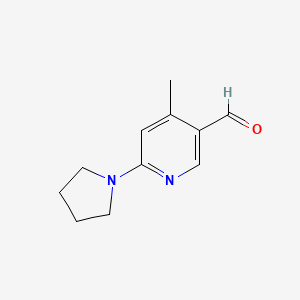
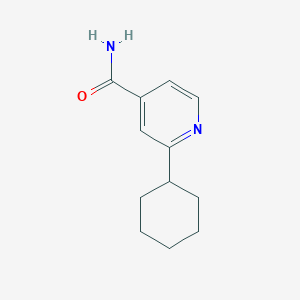

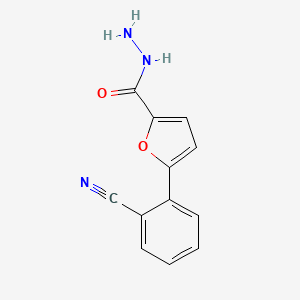
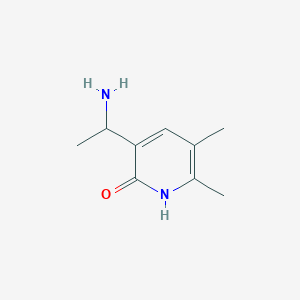
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11791806.png)
